1,1,1-Trichloro-2,2,2-trifluoroethane

描述

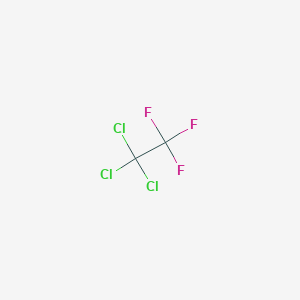

Structure

3D Structure

属性

IUPAC Name |

1,1,1-trichloro-2,2,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3F3/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSAWIQFTJIYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027148 | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] | |

| Record name | Ethane, 1,1,1-trichloro-2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

45.5 °C, BP: 45.8 °C at 101.3 kP | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, chloroform, ethyl ether; insoluble in water | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5790 g/cu cm at 20 °C, Density: 1.579 g/mL at 20 °C (liquid) | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

360.0 [mmHg], 360 mm Hg at 25 °C | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

354-58-5, 26523-64-8 | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorotrifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026523648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trichloro-2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trichloro-2,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorotrifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H0R79HO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

14.37 °C | |

| Record name | 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 1,1,1-Trichloro-2,2,2-trifluoroethane from Perchloroethylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) from perchloroethylene. The primary industrial route involves a two-stage process: the initial fluorination of perchloroethylene to produce a mixture of chlorofluorocarbon isomers, followed by the catalytic isomerization of the more prevalent 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to the desired this compound. This document details the experimental protocols for these key steps, presents quantitative data for process optimization, and illustrates the experimental workflow.

Process Overview

The conversion of perchloroethylene to this compound is a significant process in the synthesis of fluorinated compounds. Perchloroethylene serves as a fundamental raw material for the production of various chlorofluorocarbons (CFCs), including trichlorotrifluoroethane.[1] The direct synthesis of this compound from perchloroethylene often results in a mixture of isomers, primarily CFC-113 and CFC-113a, which are challenging to separate due to their close boiling points.[2] Consequently, a common industrial strategy involves the isomerization of the more readily available CFC-113 isomer into the desired CFC-113a.

An alternative pathway involves the synthesis of the intermediate 1-chloro-2,2,2-trifluoroethane, which is then chlorinated to yield the final product.[3]

Experimental Protocols

Stage 1: Fluorination of Perchloroethylene

The initial step involves the reaction of perchloroethylene with hydrogen fluoride (B91410) (HF) in the presence of a catalyst to produce a mixture of trichlorotrifluoroethane isomers.

Catalysts:

-

Zirconium fluoride[4]

-

Hafnium[4]

-

Antimony pentachloride (SbClₓFᵧ) has been used in similar fluorination reactions of chlorinated ethylenes.[5]

A detailed experimental protocol for this initial fluorination step is proprietary and not extensively published in open literature. However, the general principle involves a halogen exchange reaction under elevated temperature and pressure.

Stage 2: Gas-Phase Isomerization of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) to this compound (CFC-113a)

This key step addresses the challenge of isomer separation by converting the more abundant CFC-113 into the desired CFC-113a.

Experimental Setup: A fixed or fluidized bed reactor is loaded with an aluminum fluoride (AlF₃) catalyst. Gaseous CFC-113, optionally diluted with an inert gas such as nitrogen or helium, is passed through the catalyst bed.[6][7]

Reaction Conditions:

-

Temperature: 50°C to 280°C, with an optimal range of 100°C to 160°C.[6][7]

-

Feed Rate: The weight ratio of CFC-113 to the catalyst per hour is maintained in the range of 0.5 to 1.5.[6][7]

Product Separation: The product stream, containing CFC-113a, unreacted CFC-113, and any byproducts, is collected and purified. Given the high conversion rates achievable, the need for extensive separation of the starting isomer is minimized.[6]

Alternative Route: Chlorination of 1-chloro-2,2,2-trifluoroethane

An alternative synthesis route involves the chlorination of 1-chloro-2,2,2-trifluoroethane.

Experimental Protocol: This liquid-phase reaction is conducted in the presence of a chemical free-radical initiator.

Reaction Conditions:

-

Reactants: 1-chloro-2,2,2-trifluoroethane and chlorine.[3]

-

Free Radical Initiator: Azo compounds, such as azobisisobutyronitrile, or aroyl peroxides.[3]

-

Temperature: 50°C to 120°C, with a preferred range of 80°C to 110°C.[3]

-

Pressure: 1 to 20 bar, with a preferred range of 5 to 15 bar.[3]

Product Separation: The final product, this compound, is separated from unreacted starting materials and byproducts, such as 1,1-dichloro-2,2,2-trifluoroethane, by fractional distillation. The unreacted components can be recycled back into the reactor.[3]

Data Presentation

The following tables summarize the quantitative data for the key isomerization and chlorination reactions.

Table 1: Isomerization of CFC-113 to CFC-113a [6]

| Reaction Temperature (°C) | Conversion of CFC-113 (%) | Selectivity to CFC-113a (%) |

| 107 | High (Residual CFC-113: 0.97% of mixture) | 78.7 |

| 118 | High | - |

| 131 | High | - |

| 153 | High | - |

| 183 | High | Decreased but acceptable |

Note: Specific conversion and selectivity values at all temperatures were not detailed in the source material, but the trend indicates an optimal temperature range between 100°C and 160°C for maximizing selectivity.

Table 2: Chlorination of 1-chloro-2,2,2-trifluoroethane [3]

| Parameter | Value |

| Temperature Range | 50 - 120 °C |

| Optimal Temperature | 80 - 110 °C |

| Pressure Range | 1 - 20 bar |

| Optimal Pressure | 5 - 15 bar |

| Catalyst | Free radical initiator (e.g., azobisisobutyronitrile) |

| Product Separation | Fractional Distillation |

Mandatory Visualizations

Caption: Workflow for the synthesis of CFC-113a from perchloroethylene.

Caption: Alternative synthesis route for CFC-113a.

References

- 1. CN1282723A - Process for preparing 1,1,1-trichloro-2-chloroethone - Google Patents [patents.google.com]

- 2. ozone.unep.org [ozone.unep.org]

- 3. CA2140443C - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. Cfc 113 | Cl2FCCClF2 | CID 6428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CA2044784C - Process for preparing 1-chloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]

- 6. US6791001B2 - Process to obtain CFC 113a from CFC 113 - Google Patents [patents.google.com]

- 7. EP1231196A1 - A process to obtain CFC 113a from CFC 113 - Google Patents [patents.google.com]

1,1,1-Trichloro-2,2,2-trifluoroethane chemical properties and structure

An In-depth Technical Guide to 1,1,1-Trichloro-2,2,2-trifluoroethane: Chemical Properties and Structure

Introduction

This compound, also known as CFC-113a, is a chlorofluorocarbon (CFC) with the chemical formula CCl₃CF₃.[1][2] Developed in the 1940s, it was valued for being non-flammable and non-toxic, leading to its widespread use as a refrigerant, cleaning solvent, and fire extinguisher.[1] However, its contribution to the depletion of the stratospheric ozone layer led to the phasing out of its production and use under the Montreal Protocol.[1] Despite the ban, atmospheric concentrations of CFC-113a have continued to rise, with potential sources suspected in East Asia.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, structure, and key experimental data for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound possesses a tetrahedral molecular structure.[1] A central carbon-carbon single bond connects a trichloromethyl group (-CCl₃) and a trifluoromethyl group (-CF₃).[1] The asymmetrical arrangement of chlorine and fluorine atoms around the ethane (B1197151) backbone imparts unique properties to this compound.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][3] |

| Common Names | Asymmetrical trichlorotrifluoroethane, CFC-113a, Freon 113a[1][2] |

| CAS Number | 354-58-5[1][2][3] |

| Molecular Formula | C₂Cl₃F₃[1][3] |

| Molecular Weight | 187.37 g/mol [1][3] |

| Canonical SMILES | C(C(Cl)(Cl)Cl)(F)(F)(F)[1][3] |

| InChI Key | BOSAWIQFTJIYIS-UHFFFAOYSA-N[1][3] |

Caption: Molecular structure of this compound.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It exists as a colorless liquid or gas under standard conditions.[3][4]

Table 2: Physical and Thermochemical Properties

| Property | Value | Unit |

|---|---|---|

| Appearance | Colorless liquid/gas | - |

| Melting Point | 13-14 | °C |

| Boiling Point | 45.5 - 46 | °C |

| Density | 1.579 | g/mL |

| Vapor Pressure | 360.0 | mmHg |

| Water Solubility | 28.93 (est.) | mg/L at 25°C |

| logP (Octanol/Water Partition Coefficient) | 3.2 | - |

| Refractive Index | 1.3610 at 25°C | - |

| Autoignition Temperature | 1256 | °F |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -648.58 | kJ/mol |

Note: Data sourced from multiple references.[1][2][3][5]

Chemical Properties and Reactivity

This compound is chemically stable under normal conditions.[6] Its primary environmental impact stems from its stability, which allows it to persist in the atmosphere and reach the stratosphere.

-

Atmospheric Chemistry : The predominant tropospheric loss mechanism for this compound is reaction with hydroxyl radicals.[1] However, this reaction is extremely slow, leading to a long atmospheric lifetime and allowing it to reach the stratosphere.[1]

-

Ozone Depletion : In the stratosphere, it undergoes photolytic decomposition by ultraviolet radiation, releasing chlorine radicals (Cl•). These radicals catalytically destroy ozone molecules, contributing significantly to ozone layer depletion.[1]

-

Decomposition : At high temperatures, it can decompose to release toxic fumes, including hydrogen chloride, phosgene, and hydrogen fluoride.[7]

-

Incompatibilities : It is incompatible with alkali metals, chemically active metals like magnesium, zinc, and aluminum.[6]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and quantification of this compound.

-

Infrared (IR) Spectroscopy : The NIST Chemistry WebBook provides the gas-phase IR spectrum for this compound, which is useful for identifying functional groups and confirming its structure.[8]

-

Mass Spectrometry (MS) : Mass spectral data, including GC-MS results, are available from sources like PubChem and the NIST Mass Spectrometry Data Center.[3][9] This data is essential for determining the molecular weight and fragmentation patterns.

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results. However, the primary industrial manufacturing methods are described.

General Synthetic Approaches

Several methods have been developed for the synthesis of this compound:

-

Reaction of Hexachloroethane (B51795) with Hydrofluoric Acid : A common method involves the reaction of hexachloroethane with hydrogen fluoride.[1]

-

Reaction : C₂Cl₆ + 3HF → CCl₃CF₃ + 3HCl

-

-

Liquid-Phase Chlorination : A more modern approach involves the liquid-phase chlorination of 1-chloro-2,2,2-trifluoroethane.[1] This process is conducted in the presence of a chemical free-radical initiator at elevated temperature and pressure.[10]

-

Reactants : 1-chloro-2,2,2-trifluoroethane and chlorine gas.[10]

-

Conditions : 50 to 120 °C and 1 to 20 bar pressure.[10]

-

Initiator : A chemical free-radical initiator such as an aroyl peroxide or an azo compound (e.g., azobisisobutyronitrile).[10]

-

Separation : The product is separated from the reaction mixture by fractional distillation.[10]

-

-

Halogen Exchange : Another production method involves the halogen exchange of perchloroethylene with hydrogen fluoride.[3]

Caption: Workflow for the synthesis of this compound.

Safety and Hazards

While having low acute and chronic toxicity, this compound poses health and environmental risks.[4]

Table 3: Safety and Hazard Information

| Hazard Type | Description |

|---|---|

| Inhalation | High concentrations can cause central nervous system depression, respiratory irritation, narcosis, incoordination, and potentially cardiac arrhythmias.[4] |

| Skin Contact | May cause irritation, dermatitis, or superficial burns.[1] |

| Eye Contact | Can cause severe irritation and potential for serious eye damage.[7] |

| Ingestion | Can produce severe chemical burns in the oral cavity and gastrointestinal tract.[7] |

| Environmental | Classified as dangerous for the ozone layer.[7] It is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7] |

| Flammability | Non-flammable.[6] |

Applications

Historically, the desirable properties of this compound led to its use in several industrial applications:

-

Solvent : Used for cleaning electronic equipment and for degreasing machinery.[3][4]

-

Chemical Intermediate : It serves as an intermediate in the production of other chemicals, such as 2,3-dichloro-5-trifluoromethylpyridine.[3][4]

-

Refrigerant : Utilized in refrigeration and air conditioning systems.[1]

Conclusion

This compound (CFC-113a) is a compound with a significant history in industrial chemistry, valued for its stability and solvent properties. However, its profound environmental impact as an ozone-depleting substance has necessitated a global phase-out. Understanding its chemical structure, physical properties, and reactivity is crucial for monitoring its atmospheric presence and for developing safer alternatives. The data and summaries provided in this guide offer a technical foundation for professionals engaged in research and development in related fields.

References

- 1. Buy this compound | 354-58-5 | > 95% [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Ethane, 1,1,1-trichloro-2,2,2-trifluoro- (CAS 354-58-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Ethane, 1,1,1-trichloro-2,2,2-trifluoro- [webbook.nist.gov]

- 9. Ethane, 1,1,1-trichloro-2,2,2-trifluoro- [webbook.nist.gov]

- 10. CA2140443C - Process for the preparation of this compound - Google Patents [patents.google.com]

CAS number and identifiers for CFC-113a

An In-depth Technical Guide to CFC-113a: Identifiers, Properties, and Analytical Methodologies

This technical guide provides a comprehensive overview of the chlorofluorocarbon CFC-113a (1,1,1-Trichloro-2,2,2-trifluoroethane). It is intended for researchers, scientists, and drug development professionals who require detailed information on the chemical identifiers, physicochemical properties, environmental impact, and analytical procedures for this compound.

CFC-113a is a specific isomer of trichlorotrifluoroethane. Accurate identification is crucial, particularly to distinguish it from its more common isomer, CFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane). The following table summarizes the key identifiers for CFC-113a.

| Identifier Type | Value |

| CAS Number | 354-58-5[1] |

| IUPAC Name | This compound[1] |

| Synonyms | CFC-113a, Freon 113a, R-113a, FC-113a[1] |

| Molecular Formula | C2Cl3F3[1] |

| SMILES | C(C(Cl)(Cl)Cl)(F)(F)F[1] |

| InChI | InChI=1S/C2Cl3F3/c3-1(4,5)2(6,7)8[1] |

| InChIKey | BOSAWIQFTJIYIS-UHFFFAOYSA-N[1] |

| EC Number | 206-564-6[1] |

| UNII | 07H0R79HO0[1] |

Physicochemical and Environmental Data

The quantitative properties of CFC-113a are essential for understanding its behavior in chemical processes and its environmental fate. Although historically not a major commercial product, its presence in the atmosphere is of growing concern.[2] The following table presents key quantitative data for CFC-113a.

| Property | Value |

| Molar Mass | 187.376 g/mol [3] |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| Atmospheric Lifetime | 55.4 years (range: 54.3–56.3 years)[4] |

| Ozone Depletion Potential (ODP) | 0.73[4] |

| Global Warming Potential (GWP, 100-year) | 3650[4] |

| Toxicity (LD50/LC50) | Specific data for CFC-113a not found. For the isomer CFC-113, an oral LD50 in rats is reported as 43 g/kg.[5][6] |

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of CFC-113a are critical for research and monitoring. The following sections outline methodologies derived from available literature.

Synthesis of this compound

A patented method for the preparation of CFC-113a involves the liquid-phase chlorination of 1-chloro-2,2,2-trifluoroethane.[7]

Methodology:

-

Reaction Setup : The reaction is conducted in a suitable pressure-resistant vessel.

-

Reactants : 1-chloro-2,2,2-trifluoroethane is brought into contact with chlorine gas in the liquid phase.

-

Initiator : A chemical free-radical initiator, such as azobisisobutyronitrile, is used to facilitate the reaction.[7]

-

Reaction Conditions : The process is carried out under a pressure of 1 to 20 bar and at a temperature between 50°C and 120°C.[7]

-

Product Separation : The resulting this compound is separated from the reaction mixture by fractional distillation.[7]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of CFC-113a in environmental samples, such as atmospheric air, is typically performed using gas chromatography-mass spectrometry (GC-MS). A significant challenge in the analysis of ethane-based chlorofluorocarbons is the separation of isomers, such as CFC-113 and CFC-113a, which can co-elute.[8]

Methodology:

-

Sample Preparation : For atmospheric samples, a pre-concentration step is typically employed. This involves cryogenically trapping a known volume of air to concentrate the trace gases.[9]

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer is used. Specific columns, such as a KCl-passivated PLOT Al2O3 column, have been utilized for the separation of these compounds.[9]

-

Chromatographic Conditions :

-

Injector : A splitless injection is often used to introduce the sample onto the column, maximizing the transfer of analytes.

-

Carrier Gas : An inert gas like helium or nitrogen is used as the mobile phase.

-

Temperature Program : A carefully controlled temperature ramp for the GC oven is essential to separate the components of the sample. The specific program would need to be optimized for the instrument and column in use.

-

-

Mass Spectrometry :

-

Ionization : Electron ionization (EI) is a common method for generating ions from the eluted compounds.

-

Detection : The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the fragments of CFC-113a. For quantification of co-eluting isomers, specific techniques that analyze the mass spectra, even without unique ions for each isomer, may be necessary.[8]

-

-

Calibration : The instrument is calibrated using a certified reference standard of CFC-113a at a known concentration.[9]

Visualized Workflow

The following diagram illustrates a typical workflow for the analysis of CFC-113a in an atmospheric sample using GC-MS.

Caption: Workflow for the analysis of CFC-113a in atmospheric samples via GC-MS.

References

- 1. This compound | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ozone depletion - Wikipedia [en.wikipedia.org]

- 3. Ethane, 1,1,1-trichloro-2,2,2-trifluoro- [webbook.nist.gov]

- 4. UV and infrared absorption spectra, atmospheric lifetimes, and ozone depletion and global warming potentials for CCl2FCCl2F (CFC-112), CCl3CClF2 (CFC-112a), CCl3CF3 (CFC-113a), and CCl2FCF3 (CFC-114a) | NASA Airborne Science Program [airbornescience.nasa.gov]

- 5. www2.mst.dk [www2.mst.dk]

- 6. Cfc 113 | Cl2FCCClF2 | CID 6428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CA2140443C - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. Abstract EGU24-19613 [meetingorganizer.copernicus.org]

- 9. acp.copernicus.org [acp.copernicus.org]

An In-depth Technical Guide to the Isomers and Nomenclature of Trichlorotrifluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trichlorotrifluoroethane, their nomenclature, physical and chemical properties, and relevant experimental protocols. This information is critical for professionals in research, science, and drug development who may encounter these compounds in various applications, from historical contexts to niche analytical procedures.

Isomers and Nomenclature

Trichlorotrifluoroethane (C₂Cl₃F₃) exists as two structural isomers, each with distinct properties and nomenclature.

-

1,1,1-Trichloro-2,2,2-trifluoroethane: This isomer is also known by the common names CFC-113a and Freon 113a.[1][2] Its Chemical Abstracts Service (CAS) Registry Number is 354-58-5.[1][3] It is characterized by having all three chlorine atoms attached to one carbon atom and all three fluorine atoms to the other.

-

1,1,2-Trichloro-1,2,2-trifluoroethane: Commonly known as CFC-113 or Freon 113, this is the more prevalent and historically significant isomer.[4][5][6] Its CAS Registry Number is 76-13-1.[5][7] In this structure, two chlorine atoms and one fluorine atom are bonded to one carbon, while one chlorine and two fluorine atoms are bonded to the second carbon.

The structural differences between these two isomers are illustrated in the diagram below.

Quantitative Data

The physical and chemical properties of the two isomers are summarized in the table below for easy comparison.

| Property | This compound (CFC-113a) | 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) |

| Molecular Formula | C₂Cl₃F₃ | C₂Cl₃F₃ |

| Molar Mass | 187.376 g/mol [1] | 187.37 g/mol [5] |

| CAS Number | 354-58-5[1][3] | 76-13-1[5][7] |

| Appearance | Colorless liquid[1][3] | Colorless, volatile liquid[4][5] |

| Odor | Faint, sweet odor[3] | Sweet, ether-like odor[7] |

| Density | 1.579 g/mL[1] | 1.56 g/mL[5] |

| Boiling Point | 46 °C (115 °F; 319 K)[1] | 47.7 °C (117.9 °F; 320.8 K)[5] |

| Melting Point | 13–14 °C (55–57 °F; 286–287 K)[1] | -35 °C (-31 °F; 238 K)[5] |

| Vapor Pressure | --- | 285 mmHg (at 20 °C)[5] |

| Water Solubility | Insoluble[3] | 170 mg/L[5] |

| Solubility in Organics | Soluble in chloroform, carbon tetrachloride[3] | Miscible with ethanol, chloroform, and ether[8] |

| Ozone Depletion Potential (ODP) | 0.8[9] | 0.8[4][6] |

Experimental Protocols

Detailed methodologies for key experiments involving trichlorotrifluoroethane are outlined below.

A common industrial method for the synthesis of CFC-113 involves the reaction of hexachloroethane (B51795) with hydrogen fluoride (B91410).[5]

-

Reaction: C₂Cl₆ + 3 HF → CCl₂FCClF₂ + 3 HCl

-

Catalysts: The reaction may be catalyzed by substances such as antimony, chromium, iron, and alumina, particularly at elevated temperatures.[5]

-

Alternative Synthesis: Another synthetic route involves the reaction of tetrachloroethylene (B127269) with hydrogen fluoride.[5] A process for preparing 1,1,2-trichlorotrifluoroethane (B165192) by reacting a less fluorinated perhaloethane with hydrogen fluoride in the vapor phase in the presence of chromium trifluoride has also been described.[10]

The conversion of the more common CFC-113 to its isomer CFC-113a can be achieved through a catalyzed isomerization process.

-

Catalyst: Anhydrous aluminum trichloride (B1173362) (AlCl₃) is a suitable catalyst for this isomerization.[11]

-

Procedure: The process involves contacting liquid-phase 1,1,2-trichlorotrifluoroethane with micropulverized anhydrous aluminum trichloride. The catalyst is typically activated, and the reaction can be carried out in a batch or continuous manner. The weight ratio of the chlorofluorocarbon to the catalyst is an important parameter, with a typical range being from about 10:1 to 300:1.[11]

Gas chromatography (GC) is a standard method for determining the purity of electronic-grade 1,1,2-trichlorotrifluoroethane and quantifying volatile impurities.[12]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.[12]

-

Column: A packed column with a polydimethylsiloxane (B3030410) stationary phase (like SP-2100 on Supelcoport) or a fused silica (B1680970) capillary column can be employed for separation.[12]

-

Carrier Gas: Helium is typically used as the carrier gas.[12]

-

Procedure:

-

A sample of the trichlorotrifluoroethane is injected into the GC.

-

The sample is volatilized and carried through the column by the helium gas.

-

The different components of the sample are separated based on their interaction with the stationary phase.

-

The separated components are detected by the FID.

-

Quantitation is performed using the standard addition method, where known amounts of impurities are added to a sample to create a calibration curve.[12]

-

-

Typical Impurities: This method can detect common chlorinated hydrocarbons (CHCs) and other chlorofluorocarbons (CFCs).[12]

Logical Relationships and Workflows

The following diagram illustrates the relationship between the synthesis of CFC-113, its potential isomerization to CFC-113a, and the subsequent analytical verification of purity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 354-58-5 | > 95% [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]

- 6. summitrefrigerants.com [summitrefrigerants.com]

- 7. Cfc 113 | Cl2FCCClF2 | CID 6428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. This compound | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US3632834A - Process for preparing trichlorotrifluoroethane and dichlorotetrafluoroethane - Google Patents [patents.google.com]

- 11. WO1994003417A1 - Process for isomerizing 1,1,2-trichlorotrifluoroethane - Google Patents [patents.google.com]

- 12. osti.gov [osti.gov]

An In-depth Technical Guide to 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloro-2,2,2-trifluoroethane, also known as CFC-113a, is a chlorofluorocarbon (CFC) with the chemical formula CCl₃CF₃. Historically, it was utilized as a refrigerant, solvent, and cleaning agent.[1] However, due to its significant contribution to the depletion of the stratospheric ozone layer, its production and use have been largely phased out under the Montreal Protocol.[1] Despite this, atmospheric concentrations of CFC-113a have continued to rise, suggesting ongoing emissions from sources that are not fully understood.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers and professionals in the scientific and drug development fields.

Physical Properties

This compound is a colorless liquid under standard conditions.[2] It is generally non-flammable and has a slight, ethereal odor.[2]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Units | Reference |

| Molecular Formula | C₂Cl₃F₃ | - | [3][4][5][6] |

| Molar Mass | 187.37 | g/mol | [3][4] |

| Boiling Point | 45.5 | °C | [3] |

| Melting Point | 14.37 | °C | [3] |

| Density | 1.5254 | g/cm³ at 25°C | [2] |

| Refractive Index | 1.3610 | at 25°C/D | [3] |

| Vapor Pressure | 360.0 | mmHg at 25°C | [3] |

| Autoignition Temperature | 1256 | °F | [3] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the presence of strong carbon-halogen bonds. It is relatively inert under normal conditions but undergoes significant reactions under specific circumstances, particularly in the upper atmosphere.

Solubility

This compound is largely insoluble in water due to its nonpolar nature.[2] However, it is soluble in many organic solvents, including ethanol, chloroform (B151607), and ethyl ether.[2][3]

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [2][3] |

| Ethanol | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Ethyl Ether | Soluble | [3] |

Chemical Reactivity and Decomposition

The most significant chemical reaction of this compound is its photodecomposition in the stratosphere. When exposed to ultraviolet (UV) radiation, the carbon-chlorine bonds can break, releasing chlorine radicals (Cl•).[1] These radicals then catalytically destroy ozone (O₃) molecules, contributing to the depletion of the ozone layer.[1]

Under high temperatures, it can also decompose to produce toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and phosgene.[7][8] It is generally stable and non-reactive with many materials at room temperature but can react violently with alkali metals and other chemically active metals like magnesium, zinc, and aluminum.[9][10]

Experimental Protocols

Determination of Physical Properties

The density of this compound can be determined using standard test methods for halogenated organic solvents, such as ASTM D2111. This standard outlines procedures using a hydrometer, pycnometer, or an electronic densitometer.[1][3][11][12]

-

Method B: Pycnometer

-

Clean and dry a pycnometer of known volume.

-

Determine the mass of the empty pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark.

-

Determine the mass of the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

-

The boiling point can be determined by distillation or the Thiele tube method.

-

Distillation Method

-

Assemble a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask.

-

Place a small volume of this compound and a boiling chip in the distillation flask.

-

Heat the flask gently.

-

The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature on the thermometer as the liquid condenses, is the boiling point.

-

The melting point can be determined using the capillary tube method with a melting point apparatus.

-

Capillary Tube Method

-

A small, powdered sample of the solidified compound is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from which the first drop of liquid is observed to the point at which the entire sample has melted is recorded as the melting range.

-

A qualitative determination of solubility can be performed by adding a small amount of this compound to a test tube containing the solvent of interest. The mixture is then agitated, and the miscibility is observed.

Spectroscopic Analysis

GC-MS is a common technique for the analysis of chlorofluorocarbons.

-

Typical GC-MS Parameters

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

-

Injector: Split/splitless injector, with an injection volume of approximately 1 µL.

-

Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp up to a final temperature of around 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) source with a scan range of m/z 35-300.

-

Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is used to obtain the infrared spectrum of this compound. The spectrum will show characteristic absorption bands corresponding to the C-Cl and C-F stretching and bending vibrations.

-

Experimental Setup

-

A gas cell with IR-transparent windows (e.g., KBr) is filled with a known pressure of the gaseous sample.

-

A background spectrum of the empty cell is recorded.

-

The IR beam is passed through the sample cell, and the transmitted radiation is measured by a detector.

-

The sample spectrum is ratioed against the background spectrum to produce the absorbance or transmittance spectrum.

-

Due to the absence of protons, ¹H NMR is not applicable. However, ¹³C and ¹⁹F NMR are valuable for structural confirmation.

-

¹⁹F NMR Spectroscopy

-

¹⁹F is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.

-

A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The spectrum will show a single resonance for the three equivalent fluorine atoms.

-

-

¹³C NMR Spectroscopy

-

The ¹³C NMR spectrum will show two distinct signals corresponding to the two carbon atoms in different chemical environments (CCl₃ and CF₃).

-

A common solvent is deuterated chloroform (CDCl₃).

-

Logical Relationship of Properties

The following diagram illustrates the logical flow from the basic identification of this compound to its detailed physical and chemical properties.

References

- 1. ace.scisat.ca [ace.scisat.ca]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. This compound | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 9. kelid1.ir [kelid1.ir]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Industrial Applications of 1,1,1-Trichloro-2,2,2-trifluoroethane (Freon 113a)

Issued: December 2025

This document provides a comprehensive technical overview of the historical industrial applications, synthesis methodologies, and environmental lifecycle of 1,1,1-trichloro-2,2,2-trifluoroethane, an asymmetrical isomer of trichlorotrifluoroethane, commonly known as CFC-113a or Freon 113a. Developed in the mid-20th century, CFC-113a became a vital chemical in various industries due to its unique physical and chemical properties before its production was curtailed due to significant environmental impact.[1]

Physicochemical and Environmental Properties

CFC-113a (CCl₃CF₃) is a colorless, volatile liquid with a faint, ether-like odor.[2] Its non-flammable, non-corrosive, and chemically stable nature made it highly desirable for industrial use.[3] These properties, combined with its low toxicity, led to its widespread adoption. However, this same stability allows it to persist in the atmosphere, eventually migrating to the stratosphere where it contributes to ozone depletion.[4][5]

The key quantitative properties of CFC-113a and its more common isomer, CFC-113, are summarized below.

| Property | Value (CFC-113a) | Value (CFC-113) | Unit |

| Chemical Formula | CCl₃CF₃ | CCl₂FCClF₂ | - |

| Molecular Weight | 187.37 | 187.37 | g/mol |

| Boiling Point | 45.9 | 47.6 | °C |

| Melting Point | 13.5 | -36.4 | °C |

| Density (liquid) | 1.576 | 1.564 | g/cm³ at 25°C |

| Water Solubility | Low | 170 | mg/L at 25°C |

| Ozone Depletion Potential (ODP) | ~0.7-0.8 | 0.8 | - |

| Global Warming Potential (GWP, 100-yr) | 5,820 | 6,130 | - |

| Atmospheric Lifetime | ~55 | 85 | years |

Data compiled from various sources. Note that CFC-113a data is less common than for its isomer, CFC-113.[5][6][7]

Industrial Synthesis Methodologies

The commercial production of chlorofluorocarbons, including CFC-113a, historically relied on the fluorination of chlorinated hydrocarbons. While multiple routes exist, the catalyzed liquid-phase process was among the most common.

This protocol outlines the most widely used commercial method for CFC synthesis.[1]

Objective: To synthesize this compound (CFC-113a) and its isomer from a chlorinated precursor.

Materials:

-

Precursor: Hexachloroethane (C₂Cl₆) or Tetrachloroethylene (C₂Cl₄).

-

Fluorinating Agent: Anhydrous hydrogen fluoride (B91410) (HF).

-

Catalyst: Antimony pentachloride (SbCl₅) or Antimony trifluoride (SbF₃).

Equipment:

-

Jacketed, stirred-tank reactor suitable for corrosive service (e.g., Monel or nickel alloy).

-

Feed systems for liquid precursors and gaseous HF.

-

Distillation column for product separation.

-

Scrubber system for neutralizing acidic off-gases.

Procedure:

-

The reactor is charged with the antimony halide catalyst.

-

The chlorinated hydrocarbon precursor (e.g., hexachloroethane) is continuously fed into the reactor.

-

Anhydrous hydrogen fluoride is bubbled through the liquid phase.

-

The reaction is maintained at a moderate temperature, typically between 100°C and 200°C, and under pressure (1 to 20 bar).[1][8]

-

The chlorine atoms on the precursor are progressively replaced by fluorine atoms. The degree of fluorination is controlled by adjusting temperature, pressure, and residence time.

-

The crude product mixture, containing CFC-113a, its isomer CFC-113, and various byproducts, exits the reactor as a vapor.[1]

-

The product stream is fed into a fractional distillation column to separate the desired CFC-113a/CFC-113 fraction from unreacted precursors, HF, and other byproducts like 1-chloro-2,2,2-trifluoroethane.[1][8]

-

Final purification steps may include washing and drying to achieve the required purity, which often exceeded 99.9%.[4]

Notes: This process demonstrates high conversion rates, often over 85%. However, careful management is required to prevent catalyst deactivation by impurities in the feed materials.[1]

References

- 1. Buy this compound | 354-58-5 | > 95% [smolecule.com]

- 2. Cfc 113 | Cl2FCCClF2 | CID 6428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorofluorocarbons [drugfuture.com]

- 4. Chlorofluorocarbons, fully halogenated (EHC 113, 1990) [inchem.org]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. epa.gov [epa.gov]

- 7. Ozone depletion: substances - Canada.ca [canada.ca]

- 8. CA2140443C - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide on the Environmental Fate and Impact of Atmospheric CFC-113a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlorotrifluoroethane, specifically the isomer 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), is a potent ozone-depleting substance and greenhouse gas. Despite the global phase-out of chlorofluorocarbons (CFCs) under the Montreal Protocol, atmospheric concentrations of CFC-113a have continued to rise, signaling ongoing emissions. This technical guide provides a comprehensive overview of the environmental fate and impact of atmospheric CFC-113a, with a focus on its atmospheric chemistry, environmental impact metrics, and the experimental protocols used for its measurement and characterization.

Data Presentation

Table 1: Atmospheric Abundance and Emissions of CFC-113a

| Parameter | Value | Year | Reference |

| Atmospheric Abundance (Southern Hemisphere) | 0.48 ppt | Late 2012 | [1] |

| Atmospheric Abundance (Southern Hemisphere) | 0.70 ppt | February 2017 | [2] |

| Global Emissions (Average) | 1.7 Gg yr⁻¹ | 2012-2016 | [2] |

| ODP-weighted Emissions | 2.5 ± 0.4 ODP-Gg yr⁻¹ | 2020 | [3] |

| GWP-weighted Emissions (100-year horizon) | 14.0 ± 2.2 Tg CO₂e yr⁻¹ | 2020 | [3] |

Table 2: Key Environmental Impact Parameters for CFC-113a

| Parameter | Value | Uncertainty Range | Reference |

| Atmospheric Lifetime | 55.4 years | 54.3–56.3 years | [4] |

| Ozone Depletion Potential (ODP) | 0.73 | - | [4] |

| Semi-empirical ODP | 0.68 | 0.34–3.79 | [1] |

| Global Warming Potential (GWP, 100-year horizon) | 3650 | - | [4] |

Atmospheric Fate and Degradation

The primary sink for atmospheric CFC-113a is photolysis in the stratosphere by short-wavelength UV radiation.[2][4] Another, albeit secondary, loss process is its reaction with electronically excited oxygen atoms, O(¹D).[2] Due to its long atmospheric lifetime, CFC-113a is well-mixed in the troposphere before it is transported to the stratosphere where these degradation processes occur.

The degradation of CFC-113a in the stratosphere releases chlorine atoms, which catalytically destroy ozone molecules, contributing to the depletion of the ozone layer.[5][6]

References

- 1. ozone.unep.org [ozone.unep.org]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. ozone.unep.org [ozone.unep.org]

- 4. ACP - UV and infrared absorption spectra, atmospheric lifetimes, and ozone depletion and global warming potentials for CCl2FCCl2F (CFC-112), CCl3CClF2 (CFC-112a), CCl3CF3 (CFC-113a), and CCl2FCF3 (CFC-114a) [acp.copernicus.org]

- 5. Ozone depletion - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

An In-depth Technical Guide on the Ozone Depletion Potential and Mechanism of 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ozone depletion potential (ODP) and the underlying mechanism of 1,1,1-Trichloro-2,2,2-trifluoroethane, commonly known as CFC-113a. This compound is a significant contributor to stratospheric ozone depletion, and understanding its properties is crucial for environmental science and policy.

Quantitative Data on this compound (CFC-113a)

The following table summarizes the key quantitative data related to the ozone-depleting properties of CFC-113a and its isomer, CFC-113, for comparative purposes.

| Property | This compound (CFC-113a) | 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | Reference Compound: CFC-11 |

| Chemical Formula | CCl₃CF₃ | CCl₂FCClF₂ | CCl₃F |

| Atmospheric Lifetime | 55 years | 85 years[1] | 52 years[1] |

| Ozone Depletion Potential (ODP) | Not officially listed in major assessments; a 2023 study calculated it to be approximately 0.47 | 0.8 - 1.0[2][3] | 1.0 (by definition)[2][3] |

| Global Warming Potential (GWP-100 year) | ~5,820 | ~6,130[2] | 4,750 |

| 2020 Global Emissions (ODP-Gg yr⁻¹) | 2.5 ± 0.4 | Data not available | Data not available |

Mechanism of Ozone Depletion by this compound

The mechanism of ozone depletion by CFC-113a follows the same fundamental pathway as other chlorofluorocarbons. This process can be broken down into three main stages:

-

Transport to the Stratosphere: CFC-113a is chemically inert in the troposphere, allowing it to persist and be transported to the stratosphere.

-

Photodissociation: In the stratosphere, high-energy ultraviolet (UV) radiation from the sun breaks the carbon-chlorine bonds in the CFC-113a molecule, releasing highly reactive chlorine atoms (radicals).

-

Catalytic Ozone Destruction: The released chlorine atoms then participate in a catalytic cycle that destroys ozone molecules. A single chlorine atom can destroy thousands of ozone molecules before it is removed from the stratosphere.

The key chemical reactions involved in this process are:

-

Initiation (Photodissociation of CFC-113a): CCl₃CF₃ + hν (UV radiation) → •CCl₂CF₃ + •Cl

-

Catalytic Cycle:

-

•Cl + O₃ → ClO• + O₂

-

ClO• + O → •Cl + O₂

-

-

Net Reaction: O₃ + O → 2O₂

Experimental Protocols for Determining Ozone Depletion Potential

The determination of the Ozone Depletion Potential (ODP) for a compound like this compound is a multi-faceted process that integrates laboratory experiments with atmospheric modeling. There is no single experiment to directly measure ODP; rather, it is calculated based on several key experimentally determined parameters. The overall workflow is depicted below.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a CFC is a critical parameter for calculating its ODP. It is primarily determined by its rate of removal in the atmosphere. For CFC-113a, the dominant removal process is photodissociation in the stratosphere.

Methodology: Experimental Measurement of Photodissociation Cross-Sections

-

Objective: To determine the efficiency with which CFC-113a molecules absorb UV radiation at different wavelengths, which dictates their rate of photodissociation in the stratosphere.

-

Apparatus: A UV-Vis spectrophotometer coupled with a gas cell. The system includes a light source (e.g., deuterium (B1214612) lamp for UV), a monochromator to select specific wavelengths, a temperature-controlled gas cell to hold the CFC-113a sample, and a detector.

-

Procedure:

-

A known concentration of CFC-113a vapor is introduced into the gas cell.

-

The intensity of a beam of UV light passing through the empty cell (I₀) is measured at various wavelengths relevant to stratospheric conditions (typically 190-230 nm).

-

The intensity of the light passing through the cell containing the CFC-113a sample (I) is then measured over the same wavelength range.

-

The absorption cross-section (σ) at each wavelength (λ) is calculated using the Beer-Lambert Law: I(λ) = I₀(λ) * exp(-σ(λ) * n * l) where 'n' is the number density of the CFC-113a molecules and 'l' is the path length of the cell.

-

-

Data Analysis: The measured cross-sections are used in atmospheric models, along with solar actinic flux data, to calculate the photodissociation rate and, consequently, the atmospheric lifetime.

Measurement of Reaction Rate Constants with Hydroxyl Radicals (OH)

While the primary removal pathway for CFC-113a is stratospheric photolysis, reactions with other atmospheric species, such as the hydroxyl radical (OH), can also contribute, particularly for hydrochlorofluorocarbons (HCFCs). Measuring these reaction rates is crucial for a complete understanding of a compound's atmospheric lifetime.

Methodology: Pulsed Laser Photolysis with Laser-Induced Fluorescence (PLP-LIF)

-

Objective: To measure the rate constant for the reaction of CFC-113a with OH radicals at various temperatures to simulate different atmospheric conditions.

-

Apparatus: A temperature-controlled reaction cell, a laser to produce OH radicals (e.g., by photolysis of H₂O₂ or HNO₃), a separate laser system to detect OH radicals via laser-induced fluorescence, and a sensitive fluorescence detector (e.g., a photomultiplier tube).

-

Procedure:

-

A mixture of CFC-113a, an OH radical precursor (e.g., H₂O₂), and a buffer gas (e.g., He or N₂) is introduced into the reaction cell at a specific temperature and pressure.

-

A short pulse from the photolysis laser creates a transient concentration of OH radicals.

-

The probe laser is tuned to an absorption line of the OH radical, and the resulting fluorescence is monitored over time.

-

The decay of the OH fluorescence signal is measured in the presence and absence of CFC-113a.

-

-

Data Analysis: The pseudo-first-order decay rate of the OH radicals is plotted against the concentration of CFC-113a. The slope of this plot gives the bimolecular rate constant for the reaction between OH and CFC-113a.

Conclusion

This compound (CFC-113a) is a potent ozone-depleting substance with a significant atmospheric lifetime. While its ODP is not as high as that of CFC-11, its increasing atmospheric concentrations are a cause for concern. The mechanism of ozone depletion by CFC-113a is well-understood and follows the established pathway of stratospheric photolysis and catalytic chlorine cycles. The determination of its ODP relies on a combination of laboratory measurements of key parameters and sophisticated atmospheric modeling. Continued monitoring and research are essential to fully understand the environmental impact of this and other emerging ozone-depleting substances.

References

An In-depth Technical Guide on the Toxicological Data and Health Effects of 1,1,1-Trichloro-2,2,2-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trichloro-2,2,2-trifluoroethane, also known as CFC-113a, is a halogenated hydrocarbon with historical use as a refrigerant and cleaning solvent. This technical guide provides a comprehensive overview of its toxicological profile, including acute, subchronic, and chronic health effects, as well as its genotoxic, carcinogenic, and reproductive and developmental toxicity. The information is presented through systematically structured data tables, detailed experimental protocols for key toxicological assessments, and visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless, volatile liquid. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 354-58-5 |

| Molecular Formula | C2Cl3F3 |

| Molecular Weight | 187.38 g/mol |

| Boiling Point | 45.5 °C[1] |

| Melting Point | 14.37 °C[1] |

| Vapor Pressure | 360 mmHg at 25 °C[1][2] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, ethyl ether[1] |

Toxicological Data

The toxicological data for this compound and its structural isomer, 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113), indicate a low potential for acute and chronic toxicity. However, at high concentrations, significant health effects can occur.

Acute Toxicity

Acute exposure to high concentrations of this compound can lead to central nervous system (CNS) depression and cardiac arrhythmias.[2][3]

Table 1: Acute Inhalation Toxicity of Halogenated Ethanes

| Chemical | Species | Exposure Duration | LC50 | Reference |

| This compound | Rat | 15 min | 130,000 ppm | [3] |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | Rat | 4 hours | >25,000 ppm | - |

| 1,1,1-Trichloroethane (B11378) | Rat | 15 min | 38,000 ppm | [4] |

| 1,1,1-Trichloroethane | Rat | 60 min | 18,358 ppm | [4] |

Table 2: Acute Oral Toxicity of Halogenated Ethanes

| Chemical | Species | LD50 | Reference |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | Rat | 43,000 mg/kg | [5] |

| 1,1,1-Trichloroethane | Rat (male) | 12,300 mg/kg | [6] |

| 1,1,1-Trichloroethane | Rat (female) | 10,300 mg/kg | [6] |

| 1,1,1-Trichloroethane | Mouse (male) | 17,148 mg/kg | [6] |

| 1,1,1-Trichloroethane | Mouse (female) | 12,996 mg/kg | [6] |

| 1,1,1-Trichloroethane | Guinea Pig | 9,470 mg/kg | [6] |

| 1,1,1-Trichloroethane | Rabbit | 5,660 mg/kg | [6] |

Subchronic and Chronic Toxicity

Repeated exposure to this compound and related compounds has been shown to primarily affect the liver and central nervous system.

Table 3: Subchronic and Chronic Inhalation Toxicity

| Chemical | Species | Exposure Duration | NOAEL | LOAEL | Effects | Reference |

| 1,1,1-Trichloroethane Formulation | Rat (Fischer 344) | 2 years | 500 ppm | 1500 ppm | Decreased body weight in females, slight microscopic hepatic effects. | [7] |

| 1,1,1-Trichloroethane Formulation | Mouse (B6C3F1) | 2 years | 1500 ppm | - | No toxic effects noted. | [7] |

Carcinogenicity

The carcinogenic potential of this compound is not well-defined. However, studies on related compounds provide some insight. For instance, 1,1,2-Trichloroethane (B165190) has been classified as a possible human carcinogen (Group C) by the EPA.[8] Animal studies with 1,1,2-trichloroethane showed an increased incidence of liver and adrenal tumors in mice.[8] A two-year bioassay of a 1,1,1-trichloroethane formulation showed no evidence of oncogenic effects in rats or mice.[7]

Reproductive and Developmental Toxicity

There is limited information on the reproductive and developmental toxicity of this compound. Studies on 1,1,1-trichloroethane have shown developmental effects such as delayed ossification and reduced fetal body weight in rats at high, maternally toxic concentrations.[9] A multi-generation study of 1,1,1-trichloroethane in the drinking water of rats did not show any significant effects on morphological development.[10]

Genotoxicity

Genotoxicity studies on 1,1,1-trichloroethane have produced mixed results. It has been reported to be weakly mutagenic in some Salmonella assays.[9] In an in vitro micronucleus assay with human lymphocytes, 1,1,2-trichloroethane showed low but statistically significant mutagenic activity.[11]

Table 4: Genotoxicity of Related Halogenated Ethanes

| Assay | Chemical | Test System | Results | Reference |

| Ames Test | 1,1,1-Trichloroethane | Salmonella typhimurium | Weakly positive | [9] |

| Micronucleus Test (in vitro) | 1,1,2-Trichloroethane | Human lymphocytes | Low but statistically significant mutagenic activity | [11] |

Health Effects in Humans

Human exposure to high concentrations of halogenated hydrocarbons like this compound can cause acute symptoms such as dizziness, confusion, and loss of consciousness.[2] In severe cases, cardiac arrest has been reported.[12] Long-term or repeated skin contact may lead to dermatitis.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicological endpoints. Below are summaries of key experimental methodologies relevant to the study of this compound.

Acute Inhalation Toxicity (OECD 403)

This guideline describes procedures to assess the toxicity of a substance when administered by inhalation for a short period.

-

Test Animals: Typically, young adult rats of a common laboratory strain are used. Both sexes are included.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a standard duration, usually 4 hours.[1][13] Both whole-body and nose-only exposure systems can be used.

-

Concentrations: A limit test at a high concentration (e.g., 5 mg/L for aerosols) can be performed. If mortality occurs, a full study with at least three concentrations is conducted to determine the LC50.[14]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-exposure.[1] Gross necropsy is performed on all animals.

Cardiac Sensitization

This test evaluates the potential of a substance to sensitize the myocardium to epinephrine (B1671497), leading to arrhythmias.

-

Test Animals: The beagle dog is the most commonly used species for this assay.[15][16]

-

Procedure:

-

A conscious dog is fitted with a mask for inhalation of the test substance.

-

A control intravenous injection of epinephrine is administered to establish a baseline response.

-

The dog inhales a specific concentration of the test substance for a set period (e.g., 5-10 minutes).

-

During inhalation, a challenge injection of epinephrine is given.

-

The electrocardiogram (ECG) is continuously monitored for arrhythmias.[15][17][18]

-

-

Endpoint: The occurrence of a serious cardiac arrhythmia (e.g., ventricular fibrillation) after the epinephrine challenge during exposure to the test substance is considered a positive response.

Two-Year Carcinogenicity Bioassay (NTP Protocol)

These long-term studies are the primary method for identifying chemical carcinogens.

-

Test Animals: Typically involves both sexes of F344 rats and B6C3F1 mice.[19][20]

-

Administration: The test substance is administered for a period of two years, often through gavage, in the diet, or via inhalation.[19][21]

-

Dose Levels: Usually includes a high dose (e.g., maximum tolerated dose), a low dose (e.g., half of the high dose), and a control group.[21]

-

Assessments: Includes regular monitoring of clinical signs, body weight, and survival. At the end of the study, a complete histopathological examination of all major tissues and organs is performed to identify neoplastic and non-neoplastic lesions.[7]

Bacterial Reverse Mutation Test (Ames Test)

This is a widely used in vitro assay to detect gene mutations.

-

Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[22]

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

-

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control.[22]

In Vivo Micronucleus Assay

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

-

Test Animals: Commonly performed in mice or rats.[23]

-

Procedure:

-

Animals are treated with the test substance, typically at three dose levels.

-

Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.[4][23]

-

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.[23]

Visualizations

Proposed Metabolic Pathway

The metabolism of this compound is not extensively studied, but it is expected to be metabolized by the cytochrome P450 (CYP450) enzyme system, similar to other halogenated hydrocarbons.[24] The proposed pathway involves oxidative dehalogenation.

Experimental Workflow: Acute Inhalation Toxicity

The following diagram illustrates the typical workflow for an acute inhalation toxicity study according to OECD 403 guidelines.

Logical Relationship: Cardiac Sensitization Assessment

This diagram shows the logical steps involved in assessing the cardiac sensitization potential of a chemical.

References

- 1. oecd.org [oecd.org]

- 2. Developmental consequences of intermittent and continuous prenatal exposure to 1,1,1-trichloroethane in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. HEALTH EFFECTS - Toxicological Profile for 1,1,1-Trichloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1,1,1-trichloroethane formulation: a chronic inhalation toxicity and oncogenicity study in Fischer 344 rats and B6c3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Developmental toxicity of 1,1,1-trichloroethane in CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 15. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. uwnxt.nationalacademies.org [uwnxt.nationalacademies.org]

- 17. nist.gov [nist.gov]

- 18. ecetoc.org [ecetoc.org]

- 19. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. files.toxplanet.com [files.toxplanet.com]

- 22. criver.com [criver.com]

- 23. criver.com [criver.com]

- 24. Short-term tests of genotoxicity for 1,1,1-trichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and development of fluorinated anesthetics like halothane

An In-depth Technical Guide to the Discovery and Development of Fluorinated Anesthetics with a Focus on Halothane (B1672932)

Introduction

The advent of fluorinated compounds as general anesthetics marked a paradigm shift in surgical and medical procedures, offering a new level of safety and control. Prior to their introduction, anesthetic practice was dominated by flammable agents like diethyl ether and cyclopropane, which posed significant risks in the operating room. The development of non-flammable, potent, and stable fluorinated anesthetics, beginning with halothane, revolutionized the field. This guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of these critical drugs, with a particular focus on the pioneering agent, halothane. It is intended for researchers, scientists, and professionals involved in drug development who seek a deeper understanding of this important class of pharmaceuticals.

The Dawn of a New Era: The Discovery of Halothane

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) was first synthesized in 1951 by Charles W. Suckling at the Imperial Chemical Industries (ICI) laboratories in Widnes, England.[1][2][3] Its development was a direct response to the need for a potent, non-flammable, and non-explosive anesthetic agent.[2][3] The first clinical trial of halothane was conducted by M. Johnstone in Manchester in 1956, and its success led to its rapid adoption worldwide.[1][3] By the 1960s, halothane had become one of the most widely used inhalation anesthetics, effectively replacing older, more hazardous agents.[2]

Physicochemical Properties of Fluorinated Anesthetics

The clinical utility of a volatile anesthetic is largely determined by its physicochemical properties. These properties influence its potency, as well as the speed of induction and emergence from anesthesia. The following table summarizes key quantitative data for halothane and other significant fluorinated anesthetics.

| Property | Halothane | Enflurane | Isoflurane | Desflurane | Sevoflurane |

| Molecular Weight ( g/mol ) | 197.4 | 184.5 | 184.5 | 168 | 200.1 |

| Boiling Point (°C) | 50.2 | 56.5 | 48.5 | 22.8 | 58.6 |

| Vapor Pressure at 20°C (mmHg) | 243 | 175 | 238 | 669 | 157 |

| Blood/Gas Partition Coefficient | 2.4 | 1.9 | 1.4 | 0.42 | 0.65 |

| Oil/Gas Partition Coefficient | 224 | 98 | 98 | 18.7 | 55 |

| Minimum Alveolar Concentration (MAC) in O₂ (%) | 0.75[4] | 1.63[4] | 1.17[4] | 6.6[4] | 1.8[4] |

Experimental Protocols

Synthesis of Halothane

The industrial synthesis of halothane is a two-step process starting from trichloroethylene.[1][5]